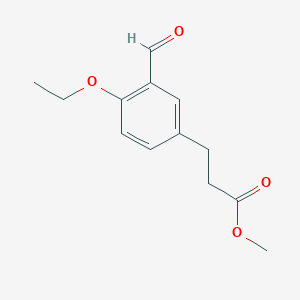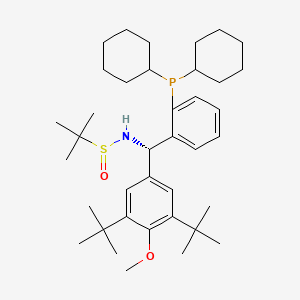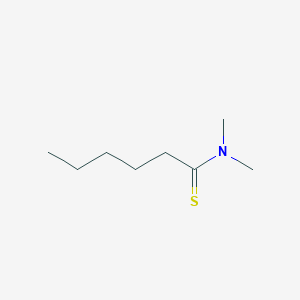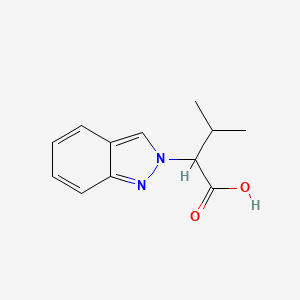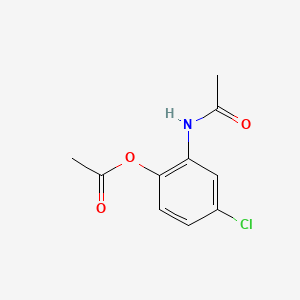
(2-Acetamido-4-chlorophenyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid 2-acetylamino-4-chlorophenyl ester is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol . This compound is known for its unique structure, which includes an acetylamino group and a chlorophenyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-acetylamino-4-chlorophenyl ester typically involves the esterification of acetic acid with 2-acetylamino-4-chlorophenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of acetic acid 2-acetylamino-4-chlorophenyl ester may involve more advanced techniques such as continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction environments ensures the consistent production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Acetic acid 2-acetylamino-4-chlorophenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acetic acid 2-acetylamino-4-chlorophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid 2-acetylamino-4-chlorophenyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorophenyl ester group may also contribute to its biological activity by interacting with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid 2-acetylamino-4-bromophenyl ester
- Acetic acid 2-acetylamino-4-fluorophenyl ester
- Acetic acid 2-acetylamino-4-iodophenyl ester
Uniqueness
Acetic acid 2-acetylamino-4-chlorophenyl ester is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound distinct from its bromine, fluorine, and iodine analogs .
Properties
CAS No. |
55702-50-6 |
|---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
(2-acetamido-4-chlorophenyl) acetate |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9-5-8(11)3-4-10(9)15-7(2)14/h3-5H,1-2H3,(H,12,13) |
InChI Key |
DULSSOFSGOSBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


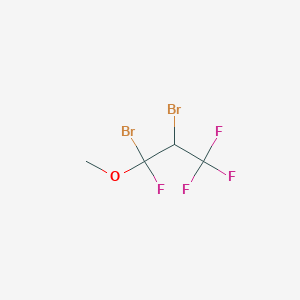
![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
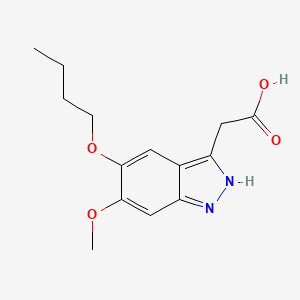
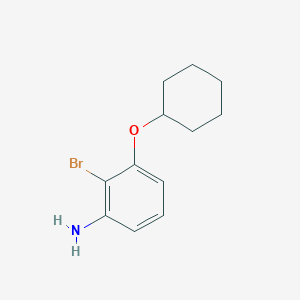

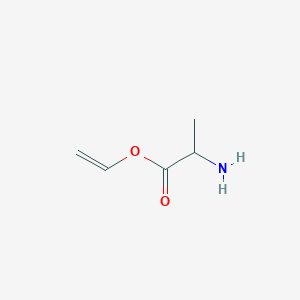

![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde](/img/structure/B15092226.png)

